1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(furan-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBILPVBFANLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-4-carboxylic Acid Derivatives
The piperidine-4-carboxylic acid scaffold is a critical starting material. Several synthetic routes are reported for its protected derivatives, which are essential intermediates for further functionalization:
These methods provide a protected piperidine-4-carboxylic acid, typically with a tert-butoxycarbonyl (Boc) group on the nitrogen, which facilitates selective reactions at the carboxylic acid or amine sites.
Formation of the Carbamoyl Linkage with Furan-2-ylmethyl Group
The key step in synthesizing 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid is the formation of the carbamoyl bond between the piperidine nitrogen and the furan-2-ylmethyl moiety. This is typically achieved by coupling methods such as:
Amide bond formation via carbodiimide-mediated coupling : Using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base (e.g., triethylamine) to activate the carboxylic acid and react it with the furan-2-ylmethyl amine.
Use of acid chlorides or activated esters : Conversion of the carboxylic acid or its derivative to an acid chloride or activated ester followed by reaction with furan-2-ylmethyl amine.
Reductive amination approaches : In some cases, aldehyde intermediates (e.g., furan-2-carboxaldehyde) are reacted with amines under reductive amination conditions to form the carbamoyl group.
A representative synthetic step from the literature is:
This method ensures high specificity and yield of the carbamoyl product.
Deprotection and Purification
After the carbamoyl bond formation, the Boc protecting group on the piperidine nitrogen is typically removed to yield the free amine derivative. Deprotection is commonly performed by:
Treatment with acidic conditions such as HCl in ether or 1,4-dioxane at low temperature (0°C) followed by stirring at room temperature.
The resulting free amine is isolated as a hydrochloride salt or neutral compound depending on the workup.
Purification is achieved by:
- Extraction with organic solvents and aqueous washes.
- Column chromatography using silica gel with suitable eluents (e.g., mixtures of chloroform and methanol).
- Crystallization or precipitation from solvents such as diethyl ether.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|---|
| 1 | Protection of piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, NaOH, t-butanol, 0°C-RT | N-Boc-piperidine-4-carboxylic acid | Quantitative to 99% |
| 2 | Formation of methyl ester derivative (optional) | Methyl iodide, K2CO3, DMF, RT | Methyl ester of N-Boc-piperidine-4-carboxylic acid | High yield (~90-99%) |
| 3 | Carbamoyl coupling with furan-2-ylmethyl amine | EDCI, HOBt, triethylamine, THF, 0°C to RT | 1-[(Furan-2-ylmethyl)carbamoyl]-N-Boc-piperidine-4-carboxylic acid | High yield, purified by chromatography |
| 4 | Deprotection of Boc group | HCl in ether or 1,4-dioxane, 0°C to RT | 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid (free amine) | Isolated as HCl salt or free acid |
Research Findings and Notes
The use of carbodiimide coupling reagents such as EDCI and HOBt is well established for amide bond formation in this compound class, offering mild reaction conditions and good yields.
Protective group strategies (Boc protection) are essential to prevent side reactions on the piperidine nitrogen during esterification or amidation steps.
The furan ring is sensitive to strong acidic or basic conditions; hence, reaction conditions are optimized to preserve the heterocycle integrity.
Purification by column chromatography is routinely employed to achieve high purity, critical for pharmaceutical or research applications.
Alternative synthetic routes may involve Suzuki-type cross-coupling or reductive amination for related analogs, but for this specific compound, direct amide coupling remains the preferred method.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Organic Synthesis
1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for modifications that can lead to more complex molecules, making it a versatile reagent in synthetic chemistry .
Research indicates that this compound may possess antimicrobial and anticancer properties. Preliminary studies suggest its potential interaction with specific molecular targets involved in cell signaling and metabolism, which could lead to the development of novel therapeutic agents .
Medicinal Chemistry
Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets makes it a subject of interest for developing new medications aimed at treating various diseases .
Material Science
In industrial applications, 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid is utilized in the development of new materials and chemical processes. Its chemical properties allow for innovations in material design and synthesis .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives of 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the furan or piperidine moieties could enhance biological activity .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, indicating potential for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Research and Development Considerations
- Synthetic Accessibility : The target compound’s carbamoyl bridge requires coupling reagents (e.g., EDC/HOBt), whereas direct alkylation (e.g., furan-2-ylmethyl analog) is simpler .
- Biological Screening : Derivatives with halogenated or heterocyclic substituents (e.g., 2-chloropyrimidin-4-yl) should be prioritized for kinase or enzyme inhibition assays .
- Safety Profiles : Compounds like 1-(4-bromo-benzyl)piperidine-4-carboxylic acid hydrochloride may carry higher toxicity risks due to bromine content, necessitating rigorous safety testing .
Biological Activity
Overview
1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid is a compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound features a unique structural combination of a furan ring and a piperidine ring, which contributes to its potential biological activities. Recent studies have focused on its interactions with various biological targets, particularly in the fields of antimicrobial and anticancer research.
The biological activity of 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid is believed to involve its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling and metabolism. Preliminary studies suggest that the compound may modulate the activity of these proteins, although detailed mechanisms are still under investigation .
Antimicrobial Properties
Research indicates that 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure may enhance its binding affinity to bacterial enzymes, inhibiting their function and leading to cell death .
Anticancer Activity
The compound has also been explored for its anticancer properties. In several studies, it has shown the ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways. For instance, it has been observed to reduce cell viability in human cancer cell lines significantly, with IC50 values indicating promising potency .
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the efficacy of 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid against breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid, and how can purity be ensured?
- Methodological Answer: A common approach involves coupling piperidine-4-carboxylic acid derivatives with activated furan-2-ylmethyl carbamoyl groups. For example, hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH in ethanol/water mixtures under reflux can yield carboxylic acid derivatives . Purity is typically verified via HPLC (>95% purity threshold), NMR (to confirm structural integrity), and mass spectrometry (to validate molecular weight) . Contamination risks during synthesis can be mitigated by inert atmosphere techniques and rigorous solvent drying.
Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer: Solubility profiling should be conducted in polar (e.g., DMSO, water) and nonpolar solvents (e.g., toluene) using UV-Vis spectroscopy or gravimetric analysis. Stability studies require monitoring degradation under varying pH (e.g., 3–10), temperature (4°C to 50°C), and light exposure via HPLC or LC-MS over 24–72 hours . For hygroscopic compounds, lyophilization or storage under nitrogen is advised.
Q. What analytical techniques are critical for resolving spectral contradictions in structural elucidation?
- Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected carbonyl stretches or proton splitting) can be addressed by cross-validating with 2D NMR (COSY, HSQC) to confirm connectivity or using computational tools (DFT calculations) to predict spectral patterns. IR spectroscopy coupled with X-ray crystallography may resolve ambiguities in hydrogen bonding or tautomerism .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT or molecular dynamics simulations) can predict reaction pathways, transition states, and solvent effects. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal catalysts (e.g., Pd/Cu systems) and solvents (DMF, toluene) . Machine learning models trained on existing reaction databases (e.g., PubChem) can further narrow parameter spaces .
Q. What strategies are effective for analyzing bioactivity data contradictions in target validation studies?
- Methodological Answer: Conflicting IC50 values or off-target effects may arise from assay variability (e.g., cell line differences) or compound aggregation. Dose-response curves should be replicated across orthogonal assays (e.g., fluorescence polarization vs. SPR). Molecular docking studies can prioritize plausible binding modes, while metabolomics profiling identifies off-target interactions . Normalization to positive/negative controls and statistical rigor (e.g., ANOVA) are critical.
Q. How can salt or polymorph screening improve the compound’s pharmacokinetic properties?
- Methodological Answer: Salt formation (e.g., hydrochloride salts) enhances solubility and bioavailability. High-throughput screening using solvents like ethanol/water mixtures under controlled crystallization conditions (e.g., slow cooling) identifies stable polymorphs. Characterization via PXRD, DSC, and solubility assays validates crystalline forms . For in vivo studies, pharmacokinetic parameters (Cmax, AUC) must be compared across salt forms .
Q. What methodologies address discrepancies in logP predictions versus experimental measurements?
- Methodological Answer: Experimental logP values (via shake-flask or HPLC) often deviate from computational predictions (e.g., PubChem’s XLogP). Adjustments require recalibrating algorithms with experimental datasets or using atomic contribution models (e.g., Ghose-Crippen). Solvent system selection (octanol-water vs. cyclohexane-water) must align with the compound’s polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
